5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound with the CAS Number: 22406-36-6 . It has a molecular weight of 217.05 . The IUPAC name for this compound is 5,8-dichloro-2,3-dihydro-4H-chromen-4-one .
Molecular Structure Analysis
The InChI code for 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one is1S/C9H6Cl2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2
. This code provides a standardized way to represent the compound’s molecular structure. Physical And Chemical Properties Analysis
5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Derivatives
5,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one is involved in various chemical synthesis processes. For instance, it is used in the preparation of chromone oximes. The reaction of 4H-1-benzopyran-4-one and its derivatives with hydroxylamine in aqueous alcohols results in the formation of isoxazoles and other compounds. This demonstrates its versatility in chemical reactions and synthesis of novel compounds (Szabó et al., 1986).
Medicinal Chemistry and Biological Properties
This compound and its derivatives have been explored for their potential in medicinal chemistry. For example, certain benzylchroman-4-ones, structurally related to 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one, exhibit a range of biological properties such as anti-inflammatory, antibacterial, and anticancer activities. These derivatives have been synthesized and studied for their structural and chemical characteristics, providing insights into their role in stabilizing three-dimensional structures, which is crucial for their biological activity (Salam et al., 2021).
Conformational Studies
Research has also been conducted on the conformational aspects of related benzopyran derivatives. Studies using molecular mechanics have shown that the more stable conformations of these compounds contain specific ring structures, which is crucial for understanding their chemical behavior and potential applications (Dolmazon et al., 2010).
Radical Cyclization in Synthesis
The compound has been utilized in the synthesis of various derivatives through radical cyclization. This method is significant in the creation of enantiomerically pure compounds, which is important in the field of pharmaceuticals and chiral chemistry (Pavé et al., 2003).
Crystallography and Structural Analysis
Crystallographic studies have been performed on derivatives of this compound. Such studies are essential for understanding the molecular structure and properties of these compounds, which can inform their potential applications in various fields, including materials science and pharmaceuticals (Albrand et al., 2010).
Safety And Hazards
properties
IUPAC Name |
5,8-dichloro-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBJCESWEFSPNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409016 |
Source
|
Record name | 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |
CAS RN |
22406-36-6 |
Source
|
Record name | 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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